molecular formula C19H19N3O3S B11770152 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B11770152
M. Wt: 369.4 g/mol
InChI Key: HCHRHGJKCJJWKQ-UHFFFAOYSA-N
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Description

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group, a benzylthio group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a benzyl halide.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include thiols and amines, and reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application:

    Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

    Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups in the molecule can influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-((4-(tert-Butyl)benzyl)thio)-5-phenyl-1,3,4-oxadiazole: Similar structure but lacks the nitro group.

    2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but has a methyl group instead of a tert-butyl group.

Uniqueness

The presence of both the tert-butyl group and the nitrophenyl group in 2-((4-(tert-Butyl)benzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C19H19N3O3S/c1-19(2,3)15-8-4-13(5-9-15)12-26-18-21-20-17(25-18)14-6-10-16(11-7-14)22(23)24/h4-11H,12H2,1-3H3

InChI Key

HCHRHGJKCJJWKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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